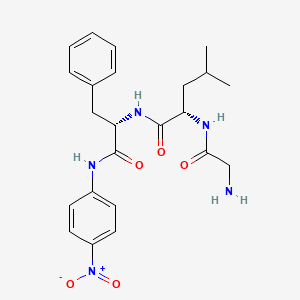
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound It is composed of glycyl, leucyl, and phenylalaninamide residues, with a nitrophenyl group attached to the phenylalaninamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling. Common deprotecting agents include TFA (trifluoroacetic acid).
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, ensure the purity and identity of the synthesized peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) are common.
Substitution: Nucleophiles like amines or thiols can react with the nitrophenyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the peptide.
Reduction: Amino derivatives of the peptide.
Substitution: Various substituted peptides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery vehicle.
Industry: Utilized in the development of new materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets. The nitrophenyl group can act as a reactive site for binding or modification by enzymes or other proteins. The peptide backbone allows for specific interactions with biological molecules, potentially influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-leucyl-L-phenylalaninamide: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
Glycyl-L-leucyl-N-(2-nitrophenyl)-L-phenylalaninamide: Similar structure but with the nitrophenyl group in a different position, affecting its reactivity and interactions.
Glycyl-L-leucyl-N-(4-chlorophenyl)-L-phenylalaninamide: Contains a chlorophenyl group instead of a nitrophenyl group, leading to different chemical properties and applications.
Uniqueness
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to the presence of the nitrophenyl group, which imparts specific reactivity and potential for diverse applications in research and industry. Its structure allows for targeted interactions and modifications, making it a valuable compound for various scientific studies.
Eigenschaften
CAS-Nummer |
74589-09-6 |
|---|---|
Molekularformel |
C23H29N5O5 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
(2S)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C23H29N5O5/c1-15(2)12-19(26-21(29)14-24)23(31)27-20(13-16-6-4-3-5-7-16)22(30)25-17-8-10-18(11-9-17)28(32)33/h3-11,15,19-20H,12-14,24H2,1-2H3,(H,25,30)(H,26,29)(H,27,31)/t19-,20-/m0/s1 |
InChI-Schlüssel |
OLPLTOHPKOKRGA-PMACEKPBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


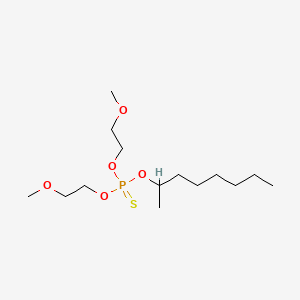


![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
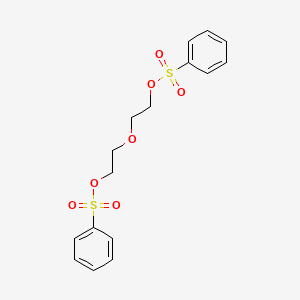
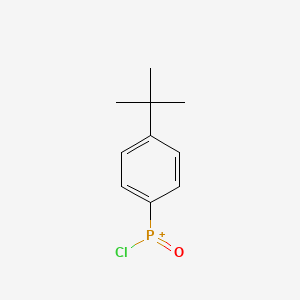
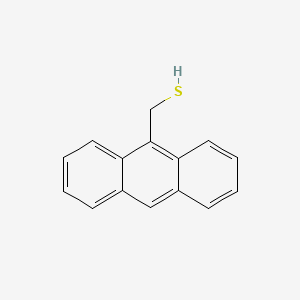
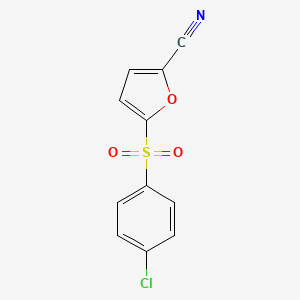
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
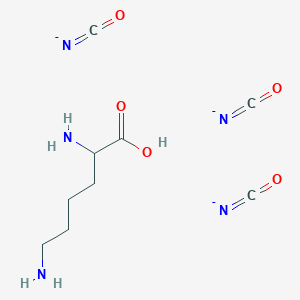
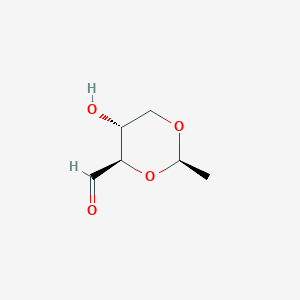
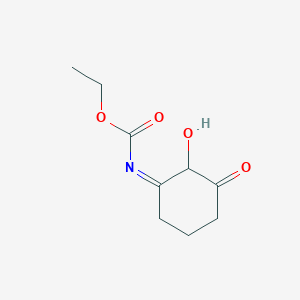
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
